molecular formula C16H14FN3O3S B2778254 N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide CAS No. 851978-80-8

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No.: B2778254
CAS No.: 851978-80-8
M. Wt: 347.36
InChI Key: ZYFFHSLYULEDJA-UHFFFAOYSA-N
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Description

N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is an organic compound that features a benzothiazole ring substituted with a fluorine atom and a benzohydrazide moiety with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.

    Hydrazide Formation: The benzothiazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzothiazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its benzothiazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of advanced materials.

Mechanism of Action

The mechanism by which N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide exerts its effects is largely dependent on its interaction with biological targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Uniqueness

Compared to similar compounds, N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is unique due to the presence of both the benzothiazole and benzohydrazide moieties, along with methoxy groups. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-22-11-7-6-9(8-12(11)23-2)15(21)19-20-16-18-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFFHSLYULEDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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